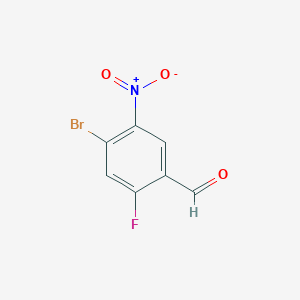

4-Bromo-2-fluoro-5-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAROJBMUUUKZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594021 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679839-39-5 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Fluoro 5 Nitrobenzaldehyde

Nitration of 4-Bromo-2-fluorobenzaldehyde Precursors

The introduction of a nitro group onto the aromatic ring of 4-bromo-2-fluorobenzaldehyde is a critical step in the synthesis of the target compound. This is typically accomplished through electrophilic aromatic substitution.

Electrophilic Aromatic Nitration Reactions

The nitration of 4-bromo-2-fluorobenzaldehyde is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.comorganicchemistrytutor.com In this reaction, the nitronium ion (NO₂⁺) acts as the electrophile, which is generated in situ from the reaction of a strong acid, typically sulfuric acid (H₂SO₄), with a nitric acid (HNO₃) source. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org The highly reactive nitronium ion is then attacked by the electron-rich aromatic ring of the benzaldehyde (B42025) derivative, leading to the substitution of a hydrogen atom with a nitro group. masterorganicchemistry.com The presence of the bromine and fluorine atoms, as well as the aldehyde group on the benzene (B151609) ring, influences the position of the incoming nitro group.

Optimization of Reaction Conditions and Reagent Systems

The successful synthesis of 4-bromo-2-fluoro-5-nitrobenzaldehyde hinges on the careful optimization of reaction conditions. Key parameters that are often manipulated to maximize yield and purity include temperature, reaction time, and the choice of nitrating agent. A common nitrating mixture consists of concentrated sulfuric acid and nitric acid, often used at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts. rsc.org The ratio of sulfuric acid to nitric acid is also a critical factor that can be adjusted to control the concentration of the active electrophile, the nitronium ion. aidic.it

Table 1: Exemplary Reaction Conditions for Nitration

| Parameter | Condition | Rationale |

| Nitrating Agent | H₂SO₄/HNO₃ | Generates the highly reactive nitronium ion (NO₂⁺) electrophile. rsc.org |

| Temperature | 0 °C | Controls the exothermic reaction and minimizes side product formation. rsc.org |

| Solvent | Sulfuric Acid | Acts as both a catalyst and a solvent for the reaction. |

Regioselectivity and Yield Enhancement Strategies

The directing effects of the substituents on the aromatic ring of 4-bromo-2-fluorobenzaldehyde play a crucial role in determining the position of the incoming nitro group. The aldehyde group is a meta-directing deactivator, while the halogen atoms (bromo and fluoro) are ortho, para-directing deactivators. The interplay of these electronic effects, along with steric hindrance, influences the regiochemical outcome of the nitration. In the case of 4-bromo-2-fluorobenzaldehyde, nitration occurs regioselectively to yield the desired this compound. rsc.org Strategies to enhance the yield often involve the slow, dropwise addition of the nitrating agent to the substrate solution at a controlled temperature to prevent over-nitration and other side reactions. oc-praktikum.de

Isolation and Purification Strategies in Laboratory Synthesis

Following the completion of the synthetic reaction, the crude product must be isolated and purified to obtain this compound of high purity. Standard laboratory techniques such as extraction, washing, and crystallization are typically employed.

Chemical Reactivity and Derivatization Pathways of 4 Bromo 2 Fluoro 5 Nitrobenzaldehyde

Nucleophilic Aromatic Substitution Reactions

The electronic landscape of 4-Bromo-2-fluoro-5-nitrobenzaldehyde is dominated by the powerful electron-withdrawing effect of the nitro group. This effect, combined with the electronegativity of the halogen substituents, renders the aromatic ring susceptible to attack by nucleophiles. These reactions typically proceed via an addition-elimination mechanism, wherein the nucleophile adds to the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.

Reactions with Sulfur-Containing Nucleophiles (e.g., mercaptoacetates)

The compound readily undergoes nucleophilic aromatic substitution with sulfur-based nucleophiles. A notable example is its reaction with methyl 2-mercaptoacetate. In this process, the fluorine atom, which is positioned ortho to the activating nitro group, is displaced by the sulfur nucleophile. The reaction typically employs a polar aprotic solvent and a base to facilitate the deprotonation of the thiol. googleapis.comgoogle.com This reaction is a key step in the synthesis of benzo[b]thiophene derivatives, which are important scaffolds in medicinal chemistry. google.com

The reaction involves an initial attack of the thiolate anion on the carbon atom bearing the fluorine, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. googleapis.comgoogle.com

Table 1: Reaction of this compound with Methyl 2-mercaptoacetate googleapis.comgoogle.com

| Parameter | Condition |

| Substrate | This compound |

| Nucleophile | Methyl 2-mercaptoacetate |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Temperature | 80°C |

| Product | Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate |

Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, morpholines)

Nitrogen-based nucleophiles, such as secondary amines, also react selectively with this compound. In a well-documented example, cis-2,6-dimethylmorpholine (B33440) displaces the fluorine atom to yield the corresponding N-arylated product. google.com This substitution occurs under relatively mild conditions, often at room temperature, using a base like potassium carbonate to neutralize the hydrogen fluoride generated during the reaction. google.com

This reactivity is foundational for building more complex molecules, particularly in the synthesis of antibacterial agents where the substituted benzaldehyde (B42025) serves as a key building block. google.com

Table 2: Reaction of this compound with cis-2,6-Dimethylmorpholine google.com

| Parameter | Condition |

| Substrate | This compound |

| Nucleophile | cis-2,6-Dimethylmorpholine |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Product | 4-Bromo-2-(cis-2,6-dimethylmorpholino)-5-nitrobenzaldehyde |

Impact of Substituent Electronic and Steric Effects on Reactivity

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is governed by the interplay of electronic and steric effects of its substituents.

Electronic Effects: The nitro group (-NO₂) is a potent activating group due to its strong electron-withdrawing nature through both resonance and inductive effects. It delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy for the reaction. The most significant stabilization occurs when the charge is delocalized onto the oxygen atoms of the nitro group, which is possible when the nucleophile attacks the positions ortho or para to it. In this molecule, the fluorine atom is at the C-2 position (ortho to the C-1 aldehyde and ortho to the C-5 nitro group), while the bromine atom is at the C-4 position (meta to the nitro group). The fluorine at the C-2 position is therefore highly activated for displacement.

Leaving Group Ability: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine makes the carbon atom it is attached to (C-2) more electrophilic and thus more susceptible to nucleophilic attack. Consequently, fluoride is an excellent leaving group in this context, often superior to bromide or chloride.

Steric Effects: The aldehyde group at C-1 may exert some steric hindrance, but this is generally not significant enough to prevent the attack of moderately sized nucleophiles at the adjacent C-2 position.

The observed reactivity in the reactions with both sulfur and nitrogen nucleophiles, where the fluorine atom is selectively displaced over the bromine atom, is a direct consequence of these directing effects. The bromine at C-4 is meta to the nitro group and is therefore not electronically activated for substitution.

Aldehyde Group Transformations

The formyl group (-CHO) of this compound is a key functional handle that allows for a wide range of chemical modifications.

Oxidations and Reductions of the Formyl Group

The aldehyde group can be readily transformed into other functional groups through oxidation or reduction.

Reduction: The formyl group can be reduced to a primary alcohol (hydroxymethyl group). This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) is also possible but may concurrently reduce the nitro group. Catalytic hydrogenation could also be employed, though this method runs a high risk of reducing the nitro group and potentially causing dehalogenation.

Oxidation: The formyl group can be oxidized to a carboxylic acid group. This transformation can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Mild oxidizing agents, like Tollens' reagent (ammoniacal silver nitrate), are also effective for converting aldehydes to carboxylic acids.

Condensation Reactions and Imine Formation

The aldehyde group is electrophilic and readily undergoes condensation reactions with nitrogen-based nucleophiles to form imines or related C=N double bond-containing structures. A significant application of this reactivity is in the synthesis of heterocyclic systems.

For instance, the reaction of this compound with hydrazine (B178648) hydrate (B1144303) is the first step in the construction of an indazole ring system. google.comambeed.com The reaction proceeds via the initial formation of a hydrazone intermediate. Subsequent heating promotes an intramolecular cyclization, where the newly formed hydrazone nitrogen attacks the aromatic ring, displacing the activated fluorine atom to form the stable indazole core. google.com This transformation efficiently converts the benzaldehyde into a bicyclic heteroaromatic product. google.comambeed.com

Table 3: Reaction of this compound with Hydrazine google.com

| Parameter | Condition |

| Substrate | This compound |

| Reagent | Hydrazine |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 150°C |

| Product | 6-Bromo-5-nitro-1H-indazole |

Halogen and Nitro Group Modifications

The presence of a bromine atom and a nitro group on the aromatic ring of this compound offers opportunities for a variety of functional group interconversions. These transformations are crucial for building molecular complexity and accessing a wider range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent at the 4-position of this compound is a key handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse molecular fragments. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar aryl bromides is well-established and provides a strong indication of the potential transformations.

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. This is a widely used method for creating new carbon-carbon bonds.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. This transformation is valuable for the synthesis of stilbenes and other vinylated aromatic compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, leading to the formation of an arylated alkyne. This is a fundamental method for constructing carbon-carbon triple bonds.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a powerful tool for the synthesis of arylamines.

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation (for Suzuki-Miyaura) or carbopalladation (for Heck), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The specific ligands, bases, and solvents used play a critical role in the efficiency and selectivity of these transformations.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | C-C | Biaryl |

| Heck | Alkene | C-C | Substituted alkene |

| Sonogashira | Terminal alkyne | C-C | Arylalkyne |

| Buchwald-Hartwig | Amine | C-N | Arylamine |

Reduction of the Nitro Group to Amine Functionality

The nitro group at the 5-position of this compound can be selectively reduced to an amino group, yielding 4-amino-5-bromo-2-fluorobenzaldehyde. This transformation is a pivotal step in many synthetic pathways as the resulting aniline (B41778) derivative is a versatile intermediate for further functionalization, including diazotization and cyclization reactions.

A variety of reducing agents can be employed for this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity. Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is a clean and efficient method, often providing high yields of the corresponding amine.

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. The reaction of iron powder in acetic acid is a commonly used procedure for this type of reduction.

Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst like Pd/C. It offers a convenient alternative to using gaseous hydrogen.

Stannous Chloride (SnCl₂): Anhydrous stannous chloride in an alcoholic solvent is another effective reagent for the reduction of nitro groups in aromatic compounds, including those with other halogen substituents.

The resulting 4-amino-5-bromo-2-fluorobenzaldehyde is a valuable precursor for the synthesis of various heterocyclic compounds.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Pressurized hydrogen, various solvents | High efficiency, clean reaction |

| Fe, HCl/CH₃COOH | Acidic conditions, often requires heating | Cost-effective, widely used |

| Hydrazine, Pd/C | Refluxing in alcohol | Avoids the use of gaseous hydrogen |

| SnCl₂ | Alcoholic solvent | Effective for various substituted nitroarenes |

Cyclization Reactions and Heterocycle Formation

The strategic placement of reactive functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of a variety of heterocyclic systems. The aldehyde, amino (after reduction of the nitro group), and fluoro functionalities can all participate in cyclization reactions to form fused ring systems.

While specific examples detailing the cyclization of this compound are not abundant in the readily available literature, the known reactivity of similar compounds provides a strong basis for predicting its behavior. For instance, the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazines is known to produce 1-aryl-5-nitro-1H-indazoles through a condensation followed by an intramolecular nucleophilic aromatic substitution (SNAr) of the fluorine atom. nih.gov This suggests that this compound could undergo similar transformations.

Potential cyclization pathways include:

Synthesis of Quinazolines: The amino derivative, 4-amino-5-bromo-2-fluorobenzaldehyde, can react with a source of a one-carbon unit (e.g., formamide, orthoesters) or undergo condensation with amines followed by oxidative cyclization to form quinazoline (B50416) derivatives.

Synthesis of Benzoxazoles: Reaction of the corresponding o-aminophenol derivative (which could be synthesized from the starting material) with the aldehyde functionality can lead to the formation of benzoxazoles.

Synthesis of Indazoles: As mentioned, reaction with hydrazines can lead to the formation of indazole derivatives via an SNAr pathway where the fluorine atom is displaced by the hydrazine nitrogen. The bromine atom would remain on the resulting indazole core, available for further functionalization.

These cyclization reactions are fundamental in medicinal chemistry and materials science, as they provide access to scaffolds with diverse biological and physical properties.

Table 3: Potential Heterocyclic Systems from this compound Derivatives

| Derivative | Reactant | Heterocyclic Product | Key Reaction |

|---|---|---|---|

| 4-Amino-5-bromo-2-fluorobenzaldehyde | Formamide | Bromo-fluoro-quinazoline | Condensation/Cyclization |

| o-Aminophenol derivative | - | Bromo-fluoro-benzoxazole | Intramolecular Condensation |

| This compound | Hydrazine | Bromo-nitro-indazole | Condensation/SNAr |

Strategic Applications of 4 Bromo 2 Fluoro 5 Nitrobenzaldehyde As a Synthetic Intermediate in Medicinal Chemistry

Development of Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

The STAT3 protein is a transcription factor that plays a central role in numerous cellular processes, including proliferation, survival, and differentiation. nih.gov Its persistent activation is a hallmark of many human cancers and is implicated in inflammatory and autoimmune disorders, making it a prime target for therapeutic intervention. nih.govsemanticscholar.orgtvarditherapeutics.com

Synthesis of Heterocyclic Derivatives as STAT3 Modulators

4-Bromo-2-fluoro-5-nitrobenzaldehyde is an ideal precursor for crafting a variety of heterocyclic systems designed to inhibit STAT3. The aldehyde group provides a reactive handle for condensation and cyclization reactions. For instance, it can be utilized in the synthesis of five-membered heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles, which have been investigated as STAT3 inhibitors. nih.gov The synthetic strategy often involves an initial reaction at the aldehyde, followed by modification of the other functional groups. The nitro group can be reduced to an amine, which can then be acylated or used in further cyclization steps. The bromo and fluoro substituents can be modified through nucleophilic substitution or cross-coupling reactions to introduce additional diversity and modulate the pharmacological properties of the final compounds.

Biological Targets and Mechanisms of STAT3 Inhibition

STAT3 is activated through phosphorylation by upstream kinases, leading to its dimerization via reciprocal phosphotyrosine-SH2 domain interactions. nih.gov This dimer then translocates to the nucleus, where it binds to DNA and regulates gene expression. glgpharma.com Inhibition of this pathway can be achieved through several mechanisms:

Targeting the SH2 Domain: A primary strategy involves designing small molecules that bind to the SH2 domain of STAT3. nih.gov This binding event physically blocks the dimerization of phosphorylated STAT3, preventing its activation and subsequent nuclear translocation. nih.govsigmaaldrich.com

Inhibiting Phosphorylation: Inhibitors can prevent the initial activation of STAT3 by blocking its association with upstream kinases like Janus kinases (JAKs). nih.gov

Targeting the DNA-Binding Domain: Molecules can be designed to interfere with the binding of the STAT3 dimer to its target DNA sequences in the nucleus, thereby preventing the transcription of genes involved in cell survival and proliferation. nih.gov

Many natural and synthetic products have been reported to inhibit the STAT3 signaling pathway through these mechanisms. nih.gov

| Inhibition Strategy | Mechanism of Action | Key Molecular Event Blocked |

|---|---|---|

| SH2 Domain Inhibition | Small molecules bind to the SH2 domain, a structurally conserved region. | Prevents STAT3 phosphorylation, dimerization, and nuclear translocation. nih.govnih.gov |

| DNA-Binding Domain (DBD) Inhibition | Inhibitors, such as decoy oligonucleotides, bind to the DBD. | Blocks the binding of activated STAT3 dimers to target gene promoters. nih.gov |

| N-Terminal Domain (NTD) Inhibition | Compounds disrupt the interaction between the NTDs of STAT3 dimers on DNA. | Weakens cooperative binding to DNA and transcriptional activation. |

Therapeutic Relevance in Oncology

Constitutive activation of STAT3 is observed in approximately 70% of solid and hematological cancers, where it promotes tumor cell proliferation, survival, invasion, and angiogenesis. semanticscholar.orgnih.gov It has been implicated in a wide range of malignancies, including:

Breast Cancer (especially triple-negative breast cancer). nih.govnih.gov

Lung Cancer. nih.gov

Pancreatic Cancer. glgpharma.comnih.gov

Head and Neck Carcinoma. semanticscholar.orgnih.gov

Medulloblastoma. nih.gov

Multiple Myeloma. glgpharma.com

Liver Cancer. glgpharma.comnih.gov

Inhibition of STAT3 signaling can induce apoptosis (cell death) in tumor cells and may overcome resistance to conventional chemotherapies. glgpharma.comnih.govnih.gov This makes STAT3 an attractive target for the development of novel anticancer agents. semanticscholar.orgtvarditherapeutics.com

Therapeutic Relevance in Autoimmune and Inflammatory Diseases

Beyond oncology, STAT3 plays a crucial role in regulating immune responses. nih.gov It is essential for the differentiation of pro-inflammatory T helper 17 (Th17) cells while suppressing the development of regulatory T cells (Tregs), which maintain immune tolerance. nih.gov In autoimmune diseases such as multiple sclerosis, systemic lupus erythematosus, and rheumatoid arthritis, the balance between Th17 cells and Tregs is disrupted. nih.govnih.gov Small molecule inhibitors of STAT3 can help restore this balance by suppressing Th17 differentiation and promoting Treg function, thereby reducing inflammation and ameliorating disease progression. nih.govbioworld.com

Synthesis of Interleukin-1 Receptor Associated Kinase 4 (IRAK-4) Modulators

IRAK-4 is a serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). nih.gov These pathways are central to the innate immune system and the production of pro-inflammatory cytokines. digitellinc.com Dysregulation of IRAK-4 activity is linked to various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. nih.govnih.gov

Design and Synthesis of Novel Indazole Derivatives for IRAK-4 Inhibition

The chemical architecture of this compound is well-suited for the synthesis of indazole-based compounds, a class of heterocycles known to exhibit potent IRAK-4 inhibitory activity. digitellinc.comnih.gov A common synthetic route involves the reaction of the benzaldehyde (B42025) with hydrazine (B178648) or a substituted hydrazine. This reaction typically forms a hydrazone intermediate, which can then undergo intramolecular cyclization to form the indazole ring system. The fluorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution, which can facilitate the ring-closing step. The remaining bromo and nitro groups can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties, aligning with structure-based drug design strategies. digitellinc.comnih.gov This synthetic versatility allows for the creation of extensive libraries of novel indazole derivatives for screening and development as IRAK-4 inhibitors. nih.govrsc.org

| Target | Heterocyclic Scaffold | Therapeutic Application | Reference |

|---|---|---|---|

| IRAK-4 | Indazole | Inflammatory and Autoimmune Diseases | digitellinc.comgoogle.com |

| STAT3 | 1,2,4-Triazole, 1,3,4-Oxadiazole | Cancer, Autoimmune Diseases | nih.gov |

| VEGFR-2 | Indazole-Pyrimidine | Cancer (Anti-angiogenic) | rsc.org |

| FGFR4 | Indazole | Cancer (Hepatocellular Carcinoma) | nih.gov |

Role of IRAK-4 in Signal Transduction Pathways (e.g., Toll/IL-1 Receptors)

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the signal transduction pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). nih.gov These pathways are fundamental components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns and initiating inflammatory responses. nih.gov Upon ligand binding to TLRs or IL-1Rs, a signaling cascade is initiated that leads to the recruitment of adaptor proteins and the subsequent activation of IRAK-4. nih.govnih.gov

IRAK-4 is considered a master regulator in this pathway as its kinase activity is essential for the downstream signaling events. nih.gov Activated IRAK-4 phosphorylates other members of the IRAK family, such as IRAK-1, triggering a cascade of phosphorylation events. nih.gov This ultimately leads to the activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and mitogen-activated protein (MAP) kinases. nih.gov These transcription factors then move into the nucleus and induce the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and other mediators of the inflammatory response. nih.gov Therefore, IRAK-4 acts as a critical upstream kinase that connects receptor activation to the cellular machinery responsible for inflammation and immunity. nih.gov

Potential in Cancer and Inflammatory Disease Treatment

Given the central role of IRAK-4 in orchestrating inflammatory responses, it has emerged as a significant therapeutic target for a range of diseases characterized by chronic inflammation and immune dysregulation, including various cancers and autoimmune disorders. nih.gov The aberrant activation of TLR/IL-1R signaling pathways, and consequently IRAK-4, is implicated in the pathogenesis of these conditions. nih.gov By inhibiting the kinase activity of IRAK-4, it is possible to block the entire downstream signaling cascade, thereby preventing the production of pro-inflammatory mediators that contribute to disease progression. nih.gov

The development of small molecule inhibitors targeting IRAK-4 is an active area of research. These inhibitors are designed to fit into the ATP-binding pocket of the IRAK-4 kinase domain, preventing its autophosphorylation and subsequent activation of downstream targets. This approach holds promise for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE), where TLR signaling is known to be overactive. nih.gov In the context of cancer, IRAK-4 signaling has been linked to the survival and proliferation of certain cancer cells, particularly in some forms of lymphoma. Therefore, IRAK-4 inhibitors are also being investigated as potential anti-cancer agents. nih.gov The specificity of targeting IRAK-4, the most upstream kinase in the pathway, is seen as a potential advantage, possibly leading to fewer off-target effects compared to therapies that act further downstream. nih.gov

Precursor in Antibacterial Agent Development

The versatile chemical structure of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, including novel antibacterial agents.

Synthesis of Tricyclic Tetrahydroquinoline Scaffolds

While the direct synthesis of tricyclic tetrahydroquinoline scaffolds from this compound is not explicitly detailed in the provided search results, the compound's reactive aldehyde and functionalized benzene (B151609) ring make it a plausible precursor for such syntheses. The construction of these complex heterocyclic systems often involves multi-step reaction sequences where the aldehyde group can participate in cyclization reactions, and the bromo, fluoro, and nitro groups can be modified or used to direct the regioselectivity of subsequent chemical transformations.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control the topological state of DNA in bacteria. nih.govnih.gov They are the validated targets of the highly successful fluoroquinolone class of antibiotics. nih.gov These enzymes work by creating transient double-stranded breaks in DNA to allow for strand passage, which is crucial for processes like DNA replication, transcription, and chromosome segregation. nih.gov Inhibition of these enzymes leads to a disruption of these vital cellular processes and ultimately results in bacterial cell death. nih.gov

Fluoroquinolones exert their antibacterial effect by stabilizing the complex formed between the topoisomerase and the cleaved DNA. nih.gov This prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded breaks. nih.gov This mechanism effectively "poisons" the enzymes, turning them into cell-killing agents. nih.gov

| Enzyme | Function | Role in Bacterial Cell |

|---|---|---|

| DNA Gyrase | Introduces negative supercoils into DNA. | Essential for DNA replication and transcription. nih.gov |

| Topoisomerase IV | Decatenates (unlinks) replicated daughter chromosomes. | Crucial for chromosome segregation after replication. nih.gov |

Strategies for Overcoming Multidrug Resistance in Pathogens

The widespread use of fluoroquinolones has unfortunately led to the emergence of bacterial strains with resistance to this class of drugs. nih.gov Resistance often arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drugs to their targets. nih.gov This has created a pressing need for the development of new antibacterial agents that can overcome these resistance mechanisms.

One key strategy is the discovery and optimization of novel chemical scaffolds that inhibit DNA gyrase and topoisomerase IV but are structurally distinct from existing fluoroquinolones. figshare.comresearchgate.net The goal is to identify compounds that can bind to the enzymes in a different manner, thereby circumventing the effects of resistance mutations. Researchers are actively exploring new classes of inhibitors that can effectively target both the wild-type and the fluoroquinolone-resistant forms of these enzymes. nih.gov The development of compounds that potently inhibit both DNA gyrase and topoisomerase IV is a particularly attractive approach, as it may reduce the likelihood of resistance developing through mutations in a single target. researchgate.net

Contributions to Porphyrinoid Chemistry: Corrole (B1231805) Synthesis

Corroles are a class of porphyrinoid macrocycles that have garnered significant interest due to their unique chemical and photophysical properties. They are structurally related to porphyrins but have a more contracted core, which influences their coordination chemistry and electronic characteristics. The synthesis of corroles typically involves the condensation of aldehydes with pyrrole (B145914), followed by an oxidation step. jku.at

While the direct use of this compound in corrole synthesis is not explicitly documented in the provided search results, substituted benzaldehydes are common precursors in the synthesis of meso-substituted corroles. jku.at The electronic and steric properties of the substituents on the aldehyde can influence the yield and properties of the resulting corrole. The presence of fluorine and nitro groups on the benzaldehyde can lead to fluorinated and nitrated corroles, respectively. nih.gov These modifications can significantly alter the properties of the corrole, such as its redox potential and its potential for use in various applications, including as photosensitizers in photodynamic therapy or as catalysts. The development of new synthetic methodologies, including mechanochemical approaches, aims to make the synthesis of these complex molecules more efficient and environmentally friendly. jku.at

Integration into A3- and A2B-nitrocorrole Frameworks

The synthesis of asymmetrically substituted corroles, such as A3- and A2B-nitrocorroles, often utilizes this compound as a key aromatic aldehyde. nih.gov The construction of these corrole macrocycles can be achieved through established synthetic methodologies.

For the synthesis of A3-type corroles, two primary procedures are often employed. nih.gov One common method involves the reaction of the aromatic aldehyde with pyrrole in glacial acetic acid under reflux conditions. nih.gov An alternative approach can also be utilized for the synthesis of these A3-corroles. nih.gov

The synthesis of A2B-nitrocorroles requires a multi-step process that typically begins with the preparation of a dipyrromethane precursor. nih.gov This precursor is synthesized by reacting an aromatic aldehyde with a large excess of pyrrole in the presence of an acid catalyst. nih.gov Subsequently, the A2B-corrole is formed by condensing one equivalent of a different aromatic aldehyde, such as this compound, with two equivalents of the dipyrromethane in a methanol/water mixture with an excess of hydrochloric acid, followed by oxidation. nih.gov

A specific example of the integration of this compound is in the synthesis of 5,10,15-Tris(4′-bromo-2′-fluoro-5′-nitrophenyl)corrole. nih.gov This A3-type corrole was synthesized by reacting this compound with pyrrole. The resulting product was then purified using an alumina (B75360) plug and Bio-Beads® gel permeation chromatography, followed by recrystallization. nih.gov

| Corrole Type | Synthetic Precursors | Key Reaction Conditions |

| A3-Nitrocorrole | This compound, Pyrrole | Reflux in glacial acetic acid |

| A2B-Nitrocorrole | Aromatic Aldehyde, Pyrrole (to form dipyrromethane), this compound | Acid-catalyzed condensation followed by oxidation |

Exploration of Derived Corroles for Antiviral Activities (e.g., Human Cytomegalovirus Infection)

Corroles derived from this compound have been investigated for their potential antiviral properties, particularly against human cytomegalovirus (hCMV). nih.govrsc.org hCMV is a significant pathogen, especially in immunocompromised individuals, and the emergence of drug-resistant strains necessitates the development of new antiviral agents. rsc.orgnih.gov Nitrocorroles have been identified as a promising platform for the development of potent anti-hCMV molecules. nih.govrsc.org

In a study evaluating a series of A3- and A2B-substituted nitrocorroles, the antiviral activity was assessed in vitro using MRC-5 (primary human fibroblast) and ARPE-19 (retinal cell line) cells, which are models for hCMV infection. nih.gov The research aimed to perform structure-activity relationship (SAR) studies to optimize the antiviral efficacy and reduce potential toxicity. nih.govrsc.org

Interestingly, the specific corrole synthesized from this compound, 5,10,15-Tris(4′-bromo-2′-fluoro-5′-nitrophenyl)corrole (compound 11 in the study), was found to abolish the antiviral activity that was observed in a related compound (compound 9). nih.gov This finding highlights the critical role that specific substitutions on the phenyl rings of the corrole macrocycle play in determining the biological activity. The addition of a bromine atom at the C4 para-phenyl position in this case led to a loss of antiviral efficacy. nih.gov This demonstrates that while this compound is a useful synthetic intermediate for creating diverse corrole structures, not all resulting derivatives will possess the desired therapeutic properties.

Further research into fluorinated corroles has shown that the presence and position of fluorine atoms can significantly enhance antiviral potency, leading to compounds with high selectivity indices. nih.govrsc.org This suggests that while the bromo- and nitro-substituted corrole did not show activity, the general class of halogenated and nitro-substituted corroles remains a highly promising area for the discovery of new anti-hCMV agents. nih.govrsc.org

| Corrole Derivative | Antiviral Activity against hCMV | Key Structural Feature |

| 5,10,15-Tris(4′-bromo-2′-fluoro-5′-nitrophenyl)corrole | Abolished activity | Bromine at the C4 para-phenyl position |

| Other Fluoronitro-A3-corroles | Potent activity | Specific fluorine and nitro group positioning |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4 Bromo 2 Fluoro 5 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-bromo-2-fluoro-5-nitrobenzaldehyde and its derivatives. ¹H NMR, in particular, provides critical information about the electronic environment and connectivity of hydrogen atoms within a molecule.

In the ¹H NMR spectrum of this compound, the aromatic region would display distinct signals for the two protons on the benzene (B151609) ring. The aldehyde proton (CHO) would appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The positions and splitting patterns of the aromatic protons are influenced by the electronic effects of the bromo, fluoro, and nitro substituents. The proton ortho to the aldehyde and fluoro group would likely appear as a doublet, split by the adjacent fluorine atom (³JHF coupling) and potentially a smaller coupling to the other aromatic proton. The second aromatic proton would also appear as a doublet, influenced by the adjacent fluorine. The exact chemical shifts are sensitive to the solvent used for the analysis.

For derivatives of this compound, NMR remains a primary tool for confirming that a chemical transformation has occurred. liberty.edu For instance, if the aldehyde group is converted to another functional group, the characteristic aldehyde proton signal will disappear, and new signals corresponding to the new group will emerge.

Table 1: Representative ¹H NMR Data for Substituted Benzaldehydes This table presents typical chemical shift ranges for protons in environments analogous to those in this compound and its derivatives, as specific spectral data for the title compound is not publicly available in the cited literature.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | Highly deshielded due to the electronegative oxygen atom. |

| Aromatic (Ar-H) | 7.0 - 8.5 | Doublet (d), Multiplet (m) | Chemical shifts are influenced by the nature and position of substituents (e.g., -Br, -F, -NO₂). rsc.org |

| Aromatic (Ar-H) coupled to Fluorine | 7.0 - 8.5 | Doublet of doublets (dd) | Shows coupling to both adjacent protons and fluorine atoms. |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (e.g., LC/MS ESI)

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC), as in LC/MS, it also serves as a powerful tool for assessing the purity of a sample. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like nitrobenzaldehyde derivatives, as it typically keeps the molecule intact, showing a prominent molecular ion peak. grafiati.com

For this compound (C₇H₃BrFNO₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks (M and M+2) of almost equal intensity.

In ESI-MS, the compound can be detected as various adducts. The predicted masses for common adducts of this compound are crucial for interpreting the resulting mass spectrum. uni.lu These analyses are vital for confirming the identity of synthesized products and identifying any impurities or byproducts from the reaction. copernicus.orgsemanticscholar.org

Table 2: Predicted m/z Values for this compound Adducts in ESI-MS

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₇H₄BrFNO₃⁺ | 247.93530 |

| [M+Na]⁺ | C₇H₃BrFNNaO₃⁺ | 269.91724 |

| [M-H]⁻ | C₇H₂BrFNO₃⁻ | 245.92074 |

| [M+NH₄]⁺ | C₇H₇BrFN₂O₃⁺ | 264.96184 |

| Data sourced from PubChem predictions. uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Derived Compound Analysis (e.g., corroles)

While UV-Vis spectroscopy of this compound itself is of general interest, its application becomes particularly significant in the analysis of complex derivatives, such as corroles. Corroles are tetrapyrrolic macrocycles, and their synthesis often utilizes substituted benzaldehydes as precursors. The electronic absorption spectra of these molecules are highly characteristic and sensitive to the substituents on the meso-phenyl rings, which are inherited from the starting aldehyde. researchgate.net

The UV-Vis spectrum of a typical corrole (B1231805) features an intense Soret band (or B band) around 400-450 nm and several weaker Q-bands in the 550-700 nm region. researchgate.netresearchgate.net The precise positions (λmax) and intensities of these bands provide a fingerprint for the corrole's structure and electronic properties. The introduction of electron-withdrawing groups like nitro and bromo from the this compound precursor onto the corrole's periphery can cause shifts in these absorption bands, providing valuable insight into the electronic structure of the final molecule. researchgate.net

Table 3: Typical UV-Vis Absorption Maxima for meso-Substituted Corroles

| Band | Typical Wavelength Range (nm) | Description |

| Soret Band | 400 - 450 | Intense absorption corresponding to the S₀ → S₂ transition. |

| Q-Bands | 550 - 700 | Weaker absorptions corresponding to the S₀ → S₁ transition. |

| Data derived from studies on various trans-A₂B-corroles. researchgate.netresearchgate.net |

Chromatographic Techniques for Separation and Purification in Research (e.g., flash chromatography, gel permeation chromatography)

Chromatographic techniques are fundamental for the isolation and purification of this compound and its derivatives from reaction mixtures. The choice of technique depends on the scale of the synthesis and the properties of the compounds being separated.

Flash chromatography , a rapid form of column chromatography using a solid stationary phase like silica (B1680970) gel, is widely employed for routine purification. rsc.org The separation is based on the differential adsorption of compounds to the stationary phase as a liquid mobile phase (eluent) is passed through the column under pressure. For moderately polar compounds like substituted benzaldehydes, a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate, is commonly used as the eluent. rsc.org Researchers can effectively separate the desired product from unreacted starting materials, reagents, and byproducts by carefully selecting the solvent system. acs.org

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. While less common for small molecules like benzaldehyde (B42025) itself, GPC is invaluable for purifying larger derivatives, such as polymers or large macrocycles like corroles, from smaller impurities or unreacted monomers. Molecules are passed through a column packed with a porous gel; larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

Other relevant techniques include radial preparative layer chromatography, which has been successfully used to purify benzaldehyde derivatives. liberty.edu

Table 4: Common Chromatographic Techniques in Benzaldehyde Derivative Synthesis

| Technique | Principle of Separation | Typical Application |

| Flash Chromatography | Adsorption/Partition | Primary purification of reaction products from starting materials and byproducts. rsc.orgacs.org |

| Gel Permeation Chromatography (GPC) | Size Exclusion | Purification of large molecular weight derivatives (e.g., polymers, macrocycles) from smaller impurities. |

| Radial Preparative Layer Chromatography | Adsorption/Partition | Purification of small to medium scale reaction products. liberty.edu |

Computational Chemistry Approaches Applied to 4 Bromo 2 Fluoro 5 Nitrobenzaldehyde Systems

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 4-Bromo-2-fluoro-5-nitrobenzaldehyde. These methods, particularly those based on Density Functional Theory (DFT), are used to predict the molecule's three-dimensional structure, electron distribution, and spectroscopic characteristics.

Geometry Optimization and Structural Parameters: The first step in a computational study is typically a geometry optimization. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the lowest energy conformation of the molecule is determined. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. The planarity of the benzene (B151609) ring and the orientations of the aldehyde, nitro, fluoro, and bromo substituents would be precisely determined.

Electronic Properties and Molecular Orbitals: Electronic structure calculations provide deep insights into the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. For a molecule with electron-withdrawing groups like nitro, fluoro, and bromo, and an aldehyde group, the electron density distribution is expected to be highly polarized. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the nitro and aldehyde groups would be expected to be regions of high negative potential, while the hydrogen of the aldehyde group and the aromatic ring carbons might show positive potential.

Vibrational Analysis: Computational methods can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. A frequency calculation, typically performed after geometry optimization, provides the characteristic vibrational modes, such as the C=O stretch of the aldehyde, the symmetric and asymmetric stretches of the NO2 group, and the C-Br and C-F stretches. niscpr.res.inkrishisanskriti.org These calculated frequencies, when scaled appropriately, show excellent agreement with experimental data and aid in the definitive assignment of spectral bands. niscpr.res.in

Below is an interactive table presenting typical DFT-calculated electronic properties for substituted nitrobenzaldehydes, which are analogous to what would be expected for this compound.

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.0 to -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -3.0 to -4.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 3.5 to 4.5 eV |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | 3.0 to 5.0 Debye |

| Ionization Potential (I) | The energy required to remove an electron from the molecule (approximated as -EHOMO). | 7.0 to 8.5 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated as -ELUMO). | 3.0 to 4.5 eV |

Note: The values in this table are illustrative and based on DFT calculations for various substituted nitrobenzaldehydes found in the literature. Specific values for this compound would require a dedicated calculation.

Reaction Mechanism Studies and Pathway Prediction in Derivatization

The aldehyde functional group in this compound is a prime site for various derivatization reactions, such as the formation of Schiff bases, oximes, or acetals. Computational chemistry is an invaluable tool for elucidating the mechanisms of these reactions, identifying intermediates, and predicting the most favorable reaction pathways.

Transition State Theory and Energy Profiles: By applying DFT calculations, the entire energy profile of a proposed reaction mechanism can be mapped. This involves locating the structures of reactants, intermediates, transition states (TS), and products. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. For instance, in the reaction of this compound with an amine to form a Schiff base, computational methods can identify the transition state for the initial nucleophilic attack of the amine on the aldehyde carbon, the subsequent proton transfers, and the final dehydration step. The calculated activation energies (the energy difference between the reactants and the transition state) can predict the feasibility and rate of the reaction under different conditions.

Solvent Effects: Derivatization reactions are typically carried out in a solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the reaction mechanism. The solvent can stabilize charged intermediates and transition states, thereby altering the energy barriers and potentially changing the preferred reaction pathway.

Predicting Reaction Outcomes: Advanced computational methods can be used to predict unknown reactions or screen for optimal reaction conditions. By calculating and comparing the energy barriers for competing reaction pathways, it is possible to predict which product will be favored. This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory. For example, if a derivatization could occur at multiple sites, computational analysis could predict the regioselectivity of the reaction.

Structure-Property Relationship (SPR) and QSAR/QSPR Investigations of Derived Compounds

Once a series of derivatives of this compound is synthesized, computational methods can be used to establish relationships between their chemical structures and their physical, chemical, or biological properties. These relationships are known as Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Activity Relationships (QSAR).

Descriptor Calculation: The foundation of any QSAR/QSPR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a series of derivatives of this compound, a wide range of descriptors would be calculated, including:

Constitutional Descriptors: Molecular weight, atom counts, etc.

Topological Descriptors: Indices that describe the connectivity of atoms (e.g., Wiener index, molecular connectivity indices).

Geometrical Descriptors: Molecular surface area, volume, etc.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, electrophilicity index, and hardness, derived from electronic structure calculations. jmaterenvironsci.com

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates a set of calculated descriptors with an experimentally measured property (e.g., antimicrobial activity, toxicity, or solubility). A robust QSAR/QSPR model should be statistically significant and have high predictive power. The validity of the model is assessed using various statistical parameters (e.g., R², Q², RMSE) and by testing its ability to predict the properties of compounds not used in the model-building process (an external test set).

Application in Drug Design and Materials Science: QSAR/QSPR models for derivatives of this compound could be highly valuable. For example, a QSAR model for antimicrobial activity could predict which novel, unsynthesized derivatives are most likely to be potent antimicrobial agents. This allows for the rational design of new compounds with improved properties, prioritizing synthetic efforts and accelerating the discovery process. Studies on other nitroaromatic compounds have successfully used QSAR to model properties like mutagenicity and toxicity, indicating the applicability of this approach to the derivatives of the title compound.

Below is an interactive table of common molecular descriptors used in QSAR/QSPR studies that would be relevant for derivatives of this compound.

| Descriptor Class | Example Descriptor | Description |

| Electronic | HOMO Energy | Relates to the molecule's susceptibility to electrophilic attack. |

| Electronic | LUMO Energy | Relates to the molecule's susceptibility to nucleophilic attack. |

| Electronic | Dipole Moment (μ) | Influences solubility and interactions with polar receptors. |

| Topological | Wiener Index (W) | Describes molecular branching and compactness. |

| Topological | Valence Molecular Connectivity Index (0χv) | Encodes information about atom connectivity and valence electrons. |

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. |

| Physicochemical | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to membrane permeability. |

Future Perspectives and Emerging Research Directions for 4 Bromo 2 Fluoro 5 Nitrobenzaldehyde in Chemical and Biomedical Sciences

Exploration of Untapped Synthetic Methodologies

The current synthetic utility of 4-bromo-2-fluoro-5-nitrobenzaldehyde predominantly revolves around classical condensation and nucleophilic aromatic substitution reactions. However, a number of modern synthetic methodologies remain largely unexplored for this substrate, offering promising avenues for future research.

Photoredox Catalysis: The application of photoredox catalysis could unlock novel reaction pathways. For instance, the nitro group could be reduced under mild conditions to an amino group, which can then be further functionalized. Additionally, the carbon-bromine bond could potentially participate in photoredox-mediated cross-coupling reactions, providing a new strategy for carbon-carbon or carbon-heteroatom bond formation.

Flow Chemistry: The synthesis and derivatization of this compound could be significantly enhanced through the adoption of flow chemistry. This technology offers precise control over reaction parameters, improved safety for nitrated compounds, and the potential for rapid library synthesis. The exploration of multi-step flow processes starting from this aldehyde could streamline the production of complex drug scaffolds.

Biocatalysis: The use of enzymes to selectively modify the functional groups of this compound is an intriguing and largely untapped area. Biocatalytic reductions of the aldehyde or nitro group, or enzymatic modifications of derivatives, could offer high stereoselectivity and a greener alternative to traditional chemical methods.

Development of Novel Derivatization Pathways for Enhanced Compound Diversity

The strategic placement of an aldehyde, a nitro group, a bromine atom, and a fluorine atom on the benzene (B151609) ring makes this compound an ideal starting point for the generation of diverse chemical libraries. Future research should focus on developing novel derivatization pathways that leverage this polyfunctionality.

Sequential Cross-Coupling Reactions: A systematic exploration of sequential cross-coupling reactions at the bromine and fluorine positions could yield a vast array of novel derivatives. For example, a Suzuki or Stille coupling at the bromine position, followed by a nucleophilic aromatic substitution of the fluorine, would allow for the introduction of two different substituents in a controlled manner.

Multi-component Reactions: The aldehyde functionality is a prime handle for multi-component reactions (MCRs), such as the Ugi or Passerini reactions. Developing MCR protocols that incorporate this compound would enable the rapid assembly of complex, three-dimensional molecules from simple starting materials, significantly expanding the accessible chemical space.

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Potential Reaction Type | Potential Products |

| Aldehyde | Reductive amination, Wittig reaction, Knoevenagel condensation | Diverse amines, alkenes, and α,β-unsaturated compounds |

| Nitro | Reduction to amine, subsequent acylation or sulfonylation | Anilines, amides, sulfonamides |

| Bromo | Suzuki, Stille, Sonogashira, Buchwald-Hartwig couplings | Biaryls, alkynes, arylamines |

| Fluoro | Nucleophilic aromatic substitution (SNAr) | Ethers, thioethers, amines |

Expanding Applications in Neglected Tropical Diseases and Emerging Pathogens

While derivatives of this compound have been explored as antibacterial agents, their potential against neglected tropical diseases (NTDs) and emerging pathogens remains a significant area for future investigation.

Nitroaromatic compounds are a known class of therapeutics for several parasitic diseases, such as Chagas disease and leishmaniasis. The nitro group in this compound could serve as a pharmacophore, and the other substituents could be modified to optimize activity and selectivity against the parasites responsible for these diseases. The development of focused libraries of derivatives for screening against a panel of NTD-causing organisms is a promising research direction.

Furthermore, the emergence of drug-resistant strains of bacteria and viruses necessitates the development of novel antimicrobial agents. The unique electronic and steric properties of this compound-derived scaffolds could be exploited to design molecules that overcome existing resistance mechanisms.

Integration into Materials Science and Supramolecular Chemistry Research

The application of this compound has been predominantly in the life sciences. However, its structural features suggest potential for integration into materials science and supramolecular chemistry.

Functional Dyes and Sensors: The nitrobenzaldehyde core is a known chromophore. Derivatization of this compound could lead to the development of novel dyes with interesting photophysical properties. The fluorine and bromine atoms offer handles for tuning the electronic properties and for anchoring the molecule to surfaces or incorporating it into larger polymeric structures. The aldehyde group could also be used to create Schiff base derivatives that act as chemosensors for metal ions or other analytes.

Building Blocks for Supramolecular Assemblies: The planar aromatic core and multiple functional groups of this compound make it a potential building block for supramolecular assemblies. Through non-covalent interactions such as halogen bonding (from the bromine), hydrogen bonding (from derivatives of the aldehyde and nitro groups), and π-π stacking, it may be possible to construct well-defined supramolecular architectures like liquid crystals or porous organic frameworks.

Interdisciplinary Research Opportunities in Chemical Biology and Drug Discovery

The future of research involving this compound lies in fostering interdisciplinary collaborations between chemists and biologists.

Development of Chemical Probes: The compound can serve as a starting point for the design of chemical probes to study biological processes. For instance, its derivatives could be functionalized with reporter tags (e.g., fluorophores or biotin) to visualize and isolate protein targets. Its use in the synthesis of inhibitors for bromodomain-containing proteins is an example of its potential in this area. ucl.ac.uk

Fragment-Based Drug Discovery: As a polysubstituted aromatic compound, this compound and its simple derivatives are well-suited for fragment-based drug discovery (FBDD) campaigns. Screening a library of fragments derived from this scaffold against a range of biological targets could identify novel starting points for drug development programs.

Table 2: Interdisciplinary Research Opportunities

| Research Area | Potential Application of this compound |

| Chemical Biology | Synthesis of activity-based probes and affinity reagents |

| Fragment-Based Drug Discovery | Core scaffold for the generation of fragment libraries |

| Medicinal Chemistry | Development of novel kinase, STAT3, and IRAK4 inhibitors |

| Systems Biology | Tool compounds to perturb and study cellular pathways |

Q & A

Q. What are the key synthetic routes for preparing 4-Bromo-2-fluoro-5-nitrobenzaldehyde?

Methodological Answer: A common approach involves sequential functionalization of a benzaldehyde scaffold. First, bromination and fluorination are performed on a substituted benzaldehyde precursor (e.g., 2-fluorobenzaldehyde) to introduce bromine at the 4-position. Subsequent nitration at the 5-position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to prevent over-nitration. Precursor analogs like 4-bromo-2-fluorobenzaldehyde (CAS 57848-46-1, mp 60–62°C) are critical intermediates, as noted in reagent catalogs . Handling nitro-containing compounds requires adherence to safety protocols for explosive hazards, including temperature control and inert atmosphere use .

Q. How can the purity and identity of this compound be validated?

Methodological Answer: Purity analysis typically employs High-Performance Liquid Chromatography (HPLC) with >95.0% purity thresholds, as standard for aromatic aldehydes . Melting point determination (e.g., 60–62°C for the precursor 4-bromo-2-fluorobenzaldehyde) provides preliminary identity confirmation . Advanced characterization uses NMR (¹H/¹³C) to verify substituent positions, while IR spectroscopy confirms aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups. Mass spectrometry (MS) further validates molecular weight (MW: 262.97 g/mol).

Advanced Questions

Q. How do electron-withdrawing substituents (Br, F, NO₂) influence nitration regioselectivity in this compound?

Methodological Answer: The nitro group (-NO₂) at the 5-position is meta-directing due to its strong electron-withdrawing nature, while bromine (4-position) and fluorine (2-position) act as ortho/para-directing deactivating groups. Computational studies (e.g., DFT) predict nitration at the 5-position due to resonance stabilization of the nitronium ion intermediate. Experimental validation involves comparing nitration outcomes of analogs like 4-bromo-3-nitrobenzaldehyde (CAS not listed in evidence), where steric and electronic effects alter reactivity .

Q. What strategies mitigate competing side reactions during the nitration step?

Methodological Answer: Side reactions (e.g., di-nitration or oxidation of the aldehyde group) are minimized by:

- Temperature Control: Maintaining sub-5°C to slow reaction kinetics .

- Acid Composition: Using H₂SO₄ as a protonating agent to enhance nitronium ion (NO₂⁺) formation while avoiding excess HNO₃.

- Protecting Groups: Temporarily protecting the aldehyde as an acetal (e.g., dimethyl acetal) before nitration, though this adds synthetic steps .

Q. How can conflicting melting point data for intermediates be resolved?

Methodological Answer: Discrepancies in reported melting points (e.g., 4-bromo-2-fluorobenzaldehyde: 60–62°C vs. 249–254°C for its hydrochloride salt ) often arise from polymorphic forms or impurities. Recrystallization in ethanol/water mixtures improves purity, while differential scanning calorimetry (DSC) identifies polymorph transitions. Cross-referencing CAS registry numbers ensures correct compound identification .

Q. What are the challenges in scaling up the synthesis of this compound?

Methodological Answer: Scaling introduces heat dissipation issues during exothermic nitration, requiring jacketed reactors with precise cooling. Solvent selection (e.g., dichloromethane vs. sulfuric acid) impacts yield and safety; smaller-scale optimization (5–25g) is recommended before scale-up . Contradictory data on bromination efficiency (e.g., 4-bromo-2-fluorobenzyl bromide vs. benzaldehyde derivatives ) suggest reagent stoichiometry and catalyst screening (e.g., FeBr₃ vs. AlBr₃) are critical for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.